molecular formula C17H11NO2 B14713663 3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one CAS No. 14967-45-4

3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one

Cat. No.: B14713663
CAS No.: 14967-45-4
M. Wt: 261.27 g/mol
InChI Key: PHBZHIFCFRSMRY-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one is an organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused to a naphthalene moiety, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one typically involves the condensation of 2-aminophenol with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Functionalized benzoxazole or naphthalene derivatives.

Scientific Research Applications

3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

    Fluorescent Probes: The compound’s fluorescence properties arise from its conjugated π-electron system, which can absorb and emit light at specific wavelengths. This makes it useful for imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)naphthalene
  • 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one
  • 3-(1,3-Benzimidazol-2(3H)-ylidene)naphthalen-2(3H)-one

Uniqueness

3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one is unique due to its specific combination of a benzoxazole ring and a naphthalene moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific fluorescence characteristics or biological activity.

Properties

CAS No.

14967-45-4

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)naphthalen-2-ol

InChI

InChI=1S/C17H11NO2/c19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-14-7-3-4-8-16(14)20-17/h1-10,19H

InChI Key

PHBZHIFCFRSMRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4O3)O

Origin of Product

United States

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